molecular formula C9H6F3N3O B1415040 N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide CAS No. 1092346-02-5

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B1415040
M. Wt: 229.16 g/mol
InChI Key: UZRXDWJOQHGEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-6-(trifluoromethyl)nicotinamide, also known as CM6TFM, is a novel compound with a wide range of applications in scientific research. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have a variety of biochemical and physiological effects. CM6TFM is an important tool for scientists, as it can be used to study the effects of nicotinamide on various biological systems.

Scientific Research Applications

Synthesis and Material Applications

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide is involved in the synthesis of various compounds, which are significant in material science. For instance, a study describes the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, a process that incorporates the Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This compound is a potential ligand material for blue phosphorescent OLED dopants (Zhou, 2014).

Biochemical Studies and Enzyme Interactions

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide plays a role in biochemical studies, particularly in understanding enzyme interactions. A study demonstrated that various N-alkylnicotinamides, including N-(cyanomethyl)nicotinamide, exhibit correlations between their NMR chemical shifts and hydride transfer reactivity. These findings are important for understanding the electronic effects in such compounds and their interaction with enzymes (Burke & Frey, 1996).

Drug Development and Metabolic Studies

In the field of drug development and metabolic studies, N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide-related compounds have been explored for their therapeutic potentials. For example, nicotinamide N-methyltransferase (NNMT), which interacts with nicotinamide compounds, has been targeted for developing inhibitors that could potentially treat metabolic disorders. These studies include the discovery of small molecule inhibitors for NNMT and their implications for diseases like obesity and type-2 diabetes (Kannt et al., 2018).

Radiopharmaceutical Research

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide derivatives are being researched in the field of radiopharmaceuticals. A study on the radiosynthesis of [18F]6-Fluoro-N-[2-(diethylamino)ethyl]nicotinamide, a nicotinamide-based radiotracer, has shown potential in improving diagnosis and staging of melanoma through targeting melanin in melanoma tumors (Greguric et al., 2011).

Nutritional and Physiological Impacts

Research has also been conducted on the metabolic fate of nicotinamide in higher plants, examining how compounds like N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide might be metabolized in plant systems. This includes studies on the synthesis of nicotinic acid nucleotides and the formation of trigonelline and nicotinic acid 1N-glucoside (Matsui et al., 2007).

properties

IUPAC Name

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXDWJOQHGEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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